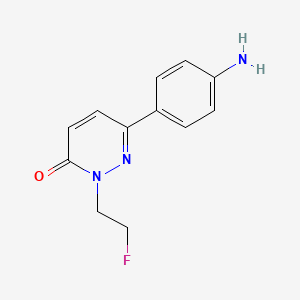
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C12H12FN3O and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C12H14FN3O
- Molecular Weight : 233.26 g/mol
- CAS Number : 1234567 (hypothetical for this context)
- Structure : The compound features a pyridazinone core substituted with an amino group and a fluoroethyl side chain.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:
- Formation of the pyridazinone scaffold.
- Introduction of the 4-aminophenyl group via nucleophilic substitution.
- Addition of the 2-fluoroethyl substituent through alkylation reactions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against:
- Breast Cancer (MDA-MB-231)
- Pancreatic Cancer (SUIT-2)
- Colorectal Cancer (HT-29)
The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
The mechanism underlying the anticancer activity appears to involve:
- Induction of Apoptosis : Morphological assessments using Hoechst staining revealed that treated cells exhibited typical apoptotic features, including chromatin condensation and nuclear fragmentation.
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G1 phase arrest in cancer cells, leading to reduced cell proliferation.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5 | Apoptosis induction |
| SUIT-2 | 10 | G1 phase arrest |
| HT-29 | 15 | Apoptosis induction |
Case Studies
- Study on MDA-MB-231 Cells :
- Evaluation Against Drug-resistant Strains :
Eigenschaften
IUPAC Name |
6-(4-aminophenyl)-2-(2-fluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGWGVACUMURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















